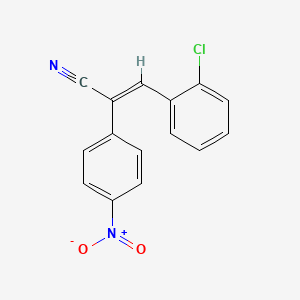![molecular formula C19H27N3O6 B11952795 methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate CAS No. 55260-11-2](/img/structure/B11952795.png)
methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER is a synthetic peptide derivative. It is often used in biochemical research due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its specific sequence of amino acids and the presence of a carbobenzyloxy group, which provides stability and protection during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a carbobenzyloxy group. This is followed by the coupling of another glycine molecule and finally the addition of L-leucine. The methyl esterification of the carboxyl group is achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed under hydrogenation conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products
Hydrolysis: Produces CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE.
Deprotection: Produces GLYCYLGLYCYL-L-LEUCINE METHYL ESTER.
Coupling Reactions: Produces longer peptide chains with the desired sequence.
Wissenschaftliche Forschungsanwendungen
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The carbobenzyloxy group provides stability, allowing the compound to reach its target site without degradation. Upon reaching the target, the ester bond can be hydrolyzed, releasing the active peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- CARBOBENZYLOXYGLYCYLGLYCYL-L-PHENYLALANINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-ALANINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-METHIONINE METHYL ESTER
Uniqueness
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER is unique due to the presence of L-leucine, which imparts specific hydrophobic properties and influences the overall conformation of the peptide. This makes it particularly useful in studies involving hydrophobic interactions and protein folding.
Eigenschaften
CAS-Nummer |
55260-11-2 |
|---|---|
Molekularformel |
C19H27N3O6 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
methyl 4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoate |
InChI |
InChI=1S/C19H27N3O6/c1-13(2)9-15(18(25)27-3)22-17(24)11-20-16(23)10-21-19(26)28-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,20,23)(H,21,26)(H,22,24) |
InChI-Schlüssel |
OSHAKAAYZUJSRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



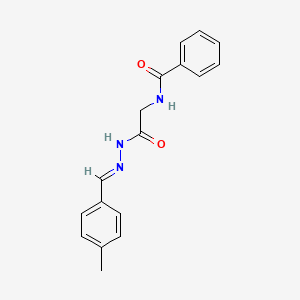

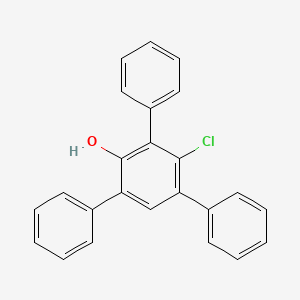

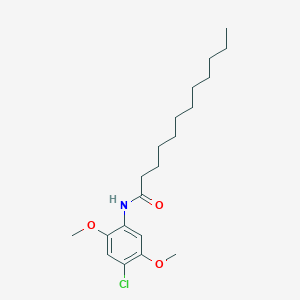
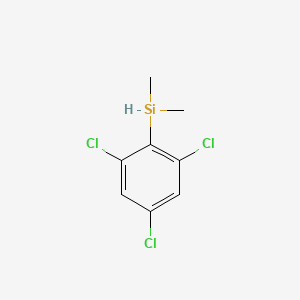
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
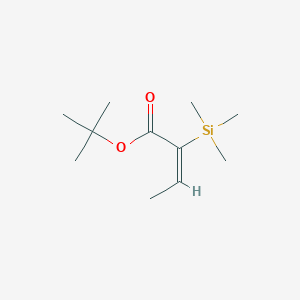

![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)
